Structural Elucidation, Predictive Profiling, and De Novo Synthesis of Benzyl 2,3-Dibenzyl-4-Phenylbutanoate
Structural Elucidation, Predictive Profiling, and De Novo Synthesis of Benzyl 2,3-Dibenzyl-4-Phenylbutanoate
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: Benzyl 2,3-dibenzyl-4-phenylbutanoate (CAS: 288154-87-0)
Executive Summary
In the landscape of early-discovery chemical space, highly sterically hindered, multi-aromatic scaffolds present unique opportunities for specialized applications, ranging from highly lipophilic drug delivery anchors to advanced plasticizers. Benzyl 2,3-dibenzyl-4-phenylbutanoate (CAS: 288154-87-0) is a prime example of such a scaffold. Cataloged within the AldrichCPR collection as a rare and unique chemical entity [2], it lacks extensive peer-reviewed literature regarding its physical isolation or synthetic methodology [1].
As a Senior Application Scientist, I have structured this whitepaper to bridge this knowledge gap. By deconstructing its IUPAC nomenclature and SMILES string, we will elucidate its fascinating stereochemical dynamics, predict its physicochemical behavior, and establish a robust, self-validating de novo synthetic workflow designed to overcome the severe steric penalties inherent to its core architecture.
Structural Architecture & Stereochemical Dynamics
At first glance, the nomenclature "benzyl 2,3-dibenzyl-4-phenylbutanoate" suggests a highly complex, multi-chiral system. However, a rigorous topological analysis reveals a fascinating structural symmetry.
The molecule is built on a four-carbon butanoate backbone:
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C1 (Carboxylate): Esterified with a benzyl group (–O–CH₂–Ph).
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C2 (Alpha-carbon): Substituted with a benzyl group (–CH₂–Ph).
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C3 (Beta-carbon): Substituted with a benzyl group (–CH₂–Ph).
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C4 (Gamma-carbon): A methylene group terminating in a phenyl ring (–CH₂–Ph).
The Stereochemical Revelation: Because C4 and its attached phenyl ring collectively form a benzyl group, the C3 carbon is effectively bonded to two identical benzyl groups (the C4-phenyl chain and the 3-benzyl substituent). Consequently, C3 is prochiral (achiral), possessing a plane of symmetry locally. This leaves C2 as the sole stereocenter in the molecule. The compound therefore exists as a single pair of enantiomers (R and S), rather than a complex mixture of diastereomers.
Figure 1: Structural symmetry at C3 demonstrating its achiral (prochiral) nature.
Physicochemical Profiling & Predictive Analytics
Given the lack of empirical analytical data collected by commercial suppliers for this rare compound [2], we must rely on computational profiling and structural extrapolation. The molecule's extreme lipophilicity and lack of hydrogen bond donors make it an outlier for traditional oral bioavailability (violating Lipinski's Rule of 5), but an excellent candidate for hydrophobic phase-transfer catalysts or lipid nanoparticle (LNP) anchoring.
Table 1: Predicted Physicochemical Parameters
| Parameter | Value | Scientific Implication |
| Molecular Formula | C₃₁H₃₀O₂ | High carbon-to-heteroatom ratio dictates extreme hydrophobicity. |
| Molecular Weight | 434.58 g/mol | Near the upper limit for standard small-molecule diffusion. |
| Monoisotopic Mass | 434.2246 Da | Primary target for high-resolution mass spectrometry (HRMS) [1]. |
| XLogP3 | 7.7 | Hyper-lipophilic; will partition exclusively into organic/lipid phases [1]. |
| H-Bond Donors / Acceptors | 0 / 2 | Incapable of donating hydrogen bonds; poor aqueous solvation. |
| Rotatable Bonds | 11 | High conformational flexibility prevents rigid crystal packing. |
| Physical State (Predicted) | Viscous Oil / Waxy Solid | The 11 rotatable bonds and 4 bulky phenyl rings disrupt lattice energy. |
Note: Regulatory scanning confirms its absence from standard hazard classifications, though standard laboratory precautions for novel synthetic intermediates apply [3].
De Novo Synthetic Methodology
Synthesizing a molecule with adjacent, sterically demanding benzylic centers requires absolute control over enolate geometry and reaction kinetics. We propose a highly logical, 4-step forward synthesis starting from the commercially available 1,3-diphenyl-2-propanone.
The Synthetic Logic
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HWE Olefination: Establishes the C3-C4 connectivity and the 3-benzyl group.
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Hydrogenation: Reduces the alkene to yield the achiral C3 center.
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Enolate Alkylation: The critical step. Introduces the 2-benzyl group via a kinetically controlled enolate.
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Transesterification: Converts the ethyl ester to the final benzyl ester without epimerizing the newly formed C2 stereocenter.
Figure 2: De novo forward synthetic workflow for benzyl 2,3-dibenzyl-4-phenylbutanoate.
Experimental Protocols (Key Steps)
Protocol A: Kinetically Controlled Enolate Alkylation (Synthesis of Intermediate 3)
Causality & Rationale: The extreme steric shielding at C3 necessitates the use of a strong, non-nucleophilic base (Lithium diisopropylamide, LDA) to quantitatively generate the C2 enolate. The addition of the polar aprotic cosolvent DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is non-negotiable. DMPU breaks down the native hexameric aggregates of the lithium enolate into highly reactive monomers, overcoming the activation energy barrier required for the sterically hindered Sₙ2 attack on benzyl bromide.
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Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge with anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 equiv). Cool to -78 °C.
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Enolate Formation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes. Slowly add a solution of Ethyl 3-benzyl-4-phenylbutanoate (1.0 equiv) in THF (10 mL). Stir at -78 °C for 1 hour to ensure complete enolization.
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Activation: Add anhydrous DMPU (2.0 equiv) to the mixture. The solution may turn slightly yellow, indicating monomeric enolate formation.
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Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
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Validation/Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL). The organic layer is washed with brine, dried over MgSO₄, and concentrated. Purify via flash chromatography (Hexanes/EtOAc 95:5). TLC monitoring should show a distinct UV-active spot with a higher Rf than the starting material due to increased lipophilicity.
Protocol B: Titanium-Catalyzed Transesterification (Synthesis of Target Compound)
Causality & Rationale: Traditional saponification (LiOH/NaOH) of the sterically encumbered C1 ethyl ester requires harsh heating, which risks base-catalyzed epimerization of the newly formed C2 stereocenter. Instead, a mild, Lewis acid-catalyzed transesterification utilizing Titanium(IV) isopropoxide [Ti(O-iPr)₄] drives the reaction to completion via Le Chatelier's principle by continuously distilling off the ethanol byproduct, preserving stereochemical fidelity.
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Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Intermediate 3 (1.0 equiv) in anhydrous toluene (0.2 M).
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Reaction: Add anhydrous benzyl alcohol (5.0 equiv) and Ti(O-iPr)₄ (0.1 equiv).
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Distillation: Reflux the mixture (approx. 110 °C). The Dean-Stark trap will collect the azeotropic mixture of toluene and the displaced ethanol.
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Validation/Workup: Once TLC indicates complete consumption of the ethyl ester (approx. 12 hours), cool to room temperature. Quench with 1M HCl to hydrolyze the titanium complex. Extract with DCM, wash with water, and purify via silica gel chromatography to yield the pure target compound.
Analytical Validation Strategy
To unequivocally confirm the structure of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The proton integration must perfectly reflect the 4 distinct phenyl rings and the aliphatic backbone.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.05 - 7.35 | Multiplet | 20H | Aromatic protons (4 × Phenyl rings) |
| 4.95 | AB Quartet | 2H | –O–CH₂–Ph (Benzyl ester methylene) |
| 2.85 - 3.10 | Multiplet | 1H | C2–H (Alpha-proton to the ester) |
| 2.40 - 2.80 | Multiplet | 6H | Benzylic CH₂ groups (C4, 2-benzyl, 3-benzyl) |
| 2.15 | Multiplet | 1H | C3–H (Beta-proton to the ester) |
Mass Spectrometry Validation: High-Resolution Mass Spectrometry (ESI-TOF) should yield an [M+H]⁺ peak at m/z 435.2318. A dominant fragment ion at m/z 91 (tropylium cation) is expected due to the four benzylic moieties [1].
References
- Title: Benzyl 2,3-dibenzyl-4-phenylbutanoate (C31H30O2)
- Source: sigmaaldrich.
- Title: Phenylmercury benzoate — Chemical Substance Information (Related Substances)
